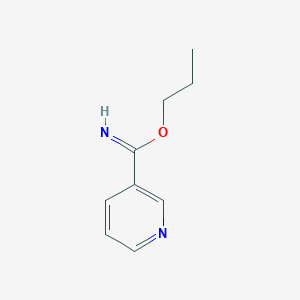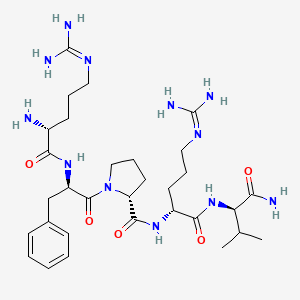![molecular formula C23H44N2O4 B12557766 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid CAS No. 143258-02-0](/img/structure/B12557766.png)
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid is a complex organic compound with a unique structure that includes an acetyl group, a long-chain amide, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid typically involves multiple steps One common approach is to start with the preparation of the 13-oxotetradecyl amine, which can be synthesized through the oxidation of tetradecane followed by amination This intermediate is then reacted with 3-aminopropylamine to form the amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine and acetyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid involves its interaction with specific molecular targets. The acetyl group may facilitate binding to enzymes or receptors, while the long-chain amide can interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Acetyl{3-[(13-oxododecyl)amino]propyl}amino)butanoic acid
- 3-(Acetyl{3-[(13-oxooctadecyl)amino]propyl}amino)butanoic acid
Uniqueness
3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with shorter or longer chain analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
143258-02-0 |
|---|---|
Fórmula molecular |
C23H44N2O4 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
3-[acetyl-[3-(13-oxotetradecylamino)propyl]amino]butanoic acid |
InChI |
InChI=1S/C23H44N2O4/c1-20(19-23(28)29)25(22(3)27)18-14-17-24-16-13-11-9-7-5-4-6-8-10-12-15-21(2)26/h20,24H,4-19H2,1-3H3,(H,28,29) |
Clave InChI |
XKDCBJVVSHJPMH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)N(CCCNCCCCCCCCCCCCC(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)
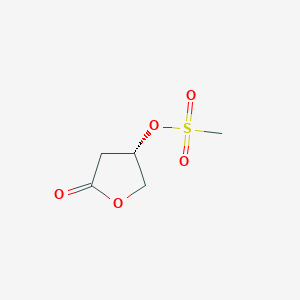

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
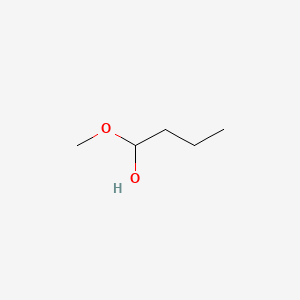

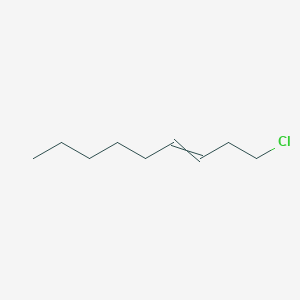
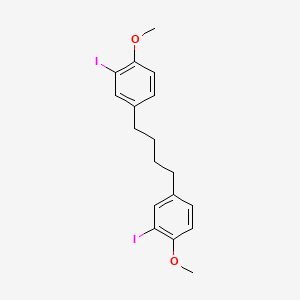
![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)
